2,6-Ditosyl-2,6-diazaspiro[3.3]heptane
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Overview
Description
2,6-Ditosyl-2,6-diazaspiro[3.3]heptane is a heterocyclic compound with the molecular formula C19H22N2O4S2 and a molecular weight of 406.52 g/mol This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two tosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a tosylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditosyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrogen atoms in the spirocyclic structure can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate the substitution of tosyl groups.
Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different nitrogen-containing compounds .
Scientific Research Applications
2,6-Ditosyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of tosyl groups can also influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditosyl-2,6-diazaspiro[3.3]heptane: Characterized by its spirocyclic structure and tosyl groups.
2,6-Ditosyl-2,6-diazaspiro[3.3]octane: Similar structure but with an additional carbon atom in the ring.
2,6-Ditosyl-2,6-diazaspiro[3.3]nonane: Another similar compound with two additional carbon atoms in the ring.
Uniqueness
This compound is unique due to its specific ring size and the presence of tosyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
2,6-bis-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-15-3-7-17(8-4-15)26(22,23)20-11-19(12-20)13-21(14-19)27(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBYIOBPVGLYQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661199 |
Source
|
Record name | 2,6-Bis(4-methylbenzene-1-sulfonyl)-2,6-diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-48-7 |
Source
|
Record name | 2,6-Bis[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13595-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(4-methylbenzene-1-sulfonyl)-2,6-diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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